Cas no 86536-92-7 (Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester)

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester structure
86536-92-7 structure
Produktname:Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester
CAS-Nr.:86536-92-7
MF:C18H29NO5S
MW:371.491564512253
MDL:MFCD30830071
CID:1852500
PubChem ID:15570047

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester
    • Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl N-[6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]carbamate
    • 6-(tert-Butoxycarbonylamino)hexyl 4-methylbenzenesulfonate
    • 6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate
    • 6-((TERT-BUTOXYCARBONYL)AMINO)HEXYL4-METHYLBENZENESULFONATE
    • MFCD30830071
    • tert-butyl N-{6-[(4-methylbenzenesulfonyl)oxy]hexyl}carbamate
    • 86536-92-7
    • 1,1-Dimethylethyl N-(6-(((4-methylphenyl)sulfonyl)oxy)hexyl)carbamate
    • YHHYHFYVSNWGRQ-UHFFFAOYSA-N
    • SY333610
    • 6-(Boc-amino)hexyl 4-methylbenzenesulfonate
    • DB-196869
    • 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl 4-methylbenzenesulfonate
    • SCHEMBL10191081
    • 6-(Boc-amino)hexyl Tosylate
    • BP-28403
    • MDL: MFCD30830071
    • Inchi: 1S/C18H29NO5S/c1-15-9-11-16(12-10-15)25(21,22)23-14-8-6-5-7-13-19-17(20)24-18(2,3)4/h9-12H,5-8,13-14H2,1-4H3,(H,19,20)
    • InChI-Schlüssel: YHHYHFYVSNWGRQ-UHFFFAOYSA-N
    • Lächelt: S(=O)(=O)(OCCCCCCNC(OC(C)(C)C)=O)C1=CC=C(C=C1)C

Berechnete Eigenschaften

  • Genaue Masse: 371.17664420g/mol
  • Monoisotopenmasse: 371.17664420g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 485
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 90.1Ų
  • XLogP3: 3.7

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1246757-1g
6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate
86536-92-7 95%
1g
$305 2024-06-05
AstaTech
95561-0.25/G
6-((TERT-BUTOXYCARBONYL)AMINO)HEXYL 4-METHYLBENZENESULFONATE
86536-92-7 95%
0.25g
$195 2023-09-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R142311-100mg
Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester
86536-92-7 95%
100mg
¥507 2023-09-07
AstaTech
95561-1/G
6-((TERT-BUTOXYCARBONYL)AMINO)HEXYL 4-METHYLBENZENESULFONATE
86536-92-7 95%
1g
$450 2023-09-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS9880-250mg
tert-butyl N-{6-[(4-methylbenzenesulfonyl)oxy]hexyl}carbamate
86536-92-7 95%
250mg
¥850.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS9880-1g
tert-butyl N-{6-[(4-methylbenzenesulfonyl)oxy]hexyl}carbamate
86536-92-7 95%
1g
¥2304.0 2024-04-16
1PlusChem
1P01XC4I-250mg
6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate
86536-92-7 95%
250mg
$60.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1718765-100mg
1,1-Dimethylethyl N-[6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]carbamate
86536-92-7 95%
100mg
¥448.00 2024-04-28

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1S:CH2Cl2, overnight, rt
2.1S:C5H5N, 1 h, cooled
2.2R:HCl, S:H2O, < pH 7
Referenz
Bifunctional compound with amino group and N2S2 ligand and method for preparing thereof
By Liu, Show Wen et al, Taiwan., From Taiwan., I410398, 01 Oct 2013, I410398, 01 Oct 2013

Herstellungsverfahren 2

Reaktionsbedingungen
1.1S:CH2Cl2, rt; 10 min, rt
2.1R:Et3N, S:CH2Cl2, rt; 48 h, rt
Referenz
Affinity-based small fluorescent probe for NAD(P)H:quinone oxidoreductase 1 (NQO1). Design, synthesis and pharmacological evaluation
By Bian, Jinlei et al, European Journal of Medicinal Chemistry, 2017, 127, 828-839

Herstellungsverfahren 3

Reaktionsbedingungen
1.1R:Et3N, C:Me3N •HCl, S:CH2Cl2, 0°C; 2 h, 0°C; 0°C → rt
1.2R:15 min, rt
Referenz
Manganese-Catalyzed Stereospecific Hydroxymethylation of Alkyl Tosylates
By Shenouda, Hannah and Alexanian, Erik J., Organic Letters, 2019, 21(22), 9268-9271

Herstellungsverfahren 4

Reaktionsbedingungen
1.1R:C5H5N, S:CH2Cl2, 0°C; 3.5 h, rt
1.2R:HCl, S:H2O, rt
Referenz
Tamoxifen and Fulvestrant Hybrids Showed Potency as Selective Estrogen Receptor Down-Regulators
By Shoda, Takuji et al, Medicinal Chemistry (Sharjah, 2017, 13(3), 206-213

Herstellungsverfahren 5

Reaktionsbedingungen
1.1R:NaOH, S:H2O, 12 h, rt
1.2R:HCl, S:H2O, rt, acidify
2.1R:Ag2O, C:KI, S:CH2Cl2, 30 min, 0°C
2.2C:57951-36-7, 4 h, 0°C
Referenz
Shikimoyl-ligand decorated gold nanoparticles for use in ex vivo engineered dendritic cell based DNA vaccination
By Meka, Rakeshchandra R. et al, Nanoscale, 2019, 11(16), 7931-7943

Herstellungsverfahren 6

Reaktionsbedingungen
1.1R:Et3N, S:MeOH, 20 h, rt
2.1R:Et3N, C:4-DMAP, S:CH2Cl2, 1 h, rt; 21 h, rt; 24 h, 28°C
2.2S:H2O, 10 min, 28°C
Referenz
Click Conjugation of a Binuclear Terbium(III) Complex for Real-Time Detection of Tyrosine Phosphorylation
By Akiba, Hiroki et al, Analytical Chemistry (Washington, 2015, 87(7), 3834-3840

Herstellungsverfahren 7

Reaktionsbedingungen
1.1R:Et3N, S:MeOH, 1 h, reflux
2.1R:Et3N, C:4-DMAP, S:CH2Cl2, 4 h, rt
Referenz
Electrochemically triggered co-conformational switching in a [2]catenane comprising a non-symmetric calyx[6]arene wheel and a two-station oriented macrocycle
By Zanichelli, Valeria et al, Molecules, 2018, 23(5), 1156/1-1156/12

Herstellungsverfahren 8

Reaktionsbedingungen
1.1R:Et3N, S:CHCl3, 15 min, 5°C
1.25°C → rt; 4 h, rt
Referenz
Synthesis of solvatochromic merocyanine dyes and their immobilization to polymers
By Nordhaus, Mark A. et al, Journal of Applied Polymer Science, 2017, 134(5), n/a

Herstellungsverfahren 9

Reaktionsbedingungen
1.1R:Et3N, C:4-DMAP, S:CH2Cl2, 8 h, rt
Referenz
Redox-Switchable Calix[6]arene-Based Isomeric Rotaxanes
By Zanichelli, Valeria et al, Chemistry - A European Journal, 2018, 24(47), 12370-12382

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Raw materials

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Preparation Products

Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:86536-92-7)Carbamic acid, [6-[[(4-methylphenyl)sulfonyl]oxy]hexyl]-,1,1-dimethylethyl ester
A1057332
Reinheit:99%
Menge:1g
Preis ($):184.0